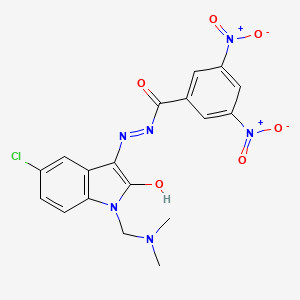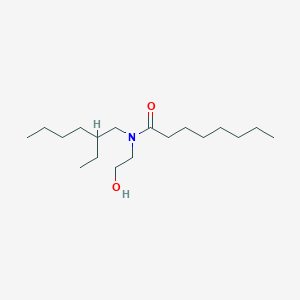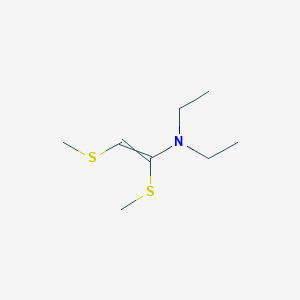
2-Methyl-1-(2-phenylethyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their presence in various natural and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 2-phenylethylamine with 2-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in pain management and anesthesia.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to opioid receptors in the central nervous system, similar to other piperidine derivatives. This binding leads to the modulation of pain signals and provides analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Methoxyacetylfentanyl: Another fentanyl analogue with similar pharmacological properties.
2-Fluoroisobutyrfentanyl: A fluorinated analogue of fentanyl with enhanced potency.
Uniqueness
2-Methyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its structure allows for selective binding to opioid receptors, making it a valuable compound in pain management research .
Eigenschaften
CAS-Nummer |
108897-27-4 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-methyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-12-11-14(16)8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI-Schlüssel |
SZJQMZDYUNZCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CCN1CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)




![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

